![molecular formula C21H29N7O2S B2587722 8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 850914-66-8](/img/structure/B2587722.png)
8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H29N7O2S and its molecular weight is 443.57. The purity is usually 95%.
BenchChem offers high-quality 8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Benzimidazoles have been investigated for their antiviral potential. Researchers have explored their efficacy against RNA viruses, including influenza and hepatitis C. These compounds interfere with viral replication by targeting essential enzymes or proteins within the virus. Their antiviral activity makes them promising candidates for drug development .
Anticancer Properties
Benzimidazoles exhibit cytotoxic effects against cancer cells. They interfere with cell division, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that supply tumors). Some derivatives of benzimidazoles have shown promise as potential anticancer agents .
Antifungal Agents
Benzimidazoles have demonstrated antifungal activity against various fungal pathogens. They inhibit fungal cell division by disrupting microtubule assembly. For instance, thiabendazole, a benzimidazole derivative, is used to treat fungal infections in agriculture and medicine .
Anti-inflammatory Effects
Researchers have explored benzimidazoles as anti-inflammatory agents. These compounds modulate immune responses, potentially reducing inflammation associated with autoimmune diseases or chronic conditions. Their mechanism of action involves inhibiting specific enzymes involved in inflammation pathways .
Neuroprotective Potential
Benzimidazoles have attracted attention due to their neuroprotective properties. They may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. These effects make them interesting candidates for treating neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .
Metal Chelation and Coordination Chemistry
Benzimidazoles can form stable complexes with metal ions. Researchers have explored their use as ligands in coordination chemistry. These complexes find applications in catalysis, material science, and environmental remediation. The ability of benzimidazoles to chelate metals makes them valuable in metal ion sensing and removal .
properties
IUPAC Name |
8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7O2S/c1-13-10-14(2)12-27(11-13)20-24-17-16(18(29)26(5)21(30)25(17)4)28(20)8-9-31-19-22-7-6-15(3)23-19/h6-7,13-14H,8-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZMJVUQIWGCKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC3=C(N2CCSC4=NC=CC(=N4)C)C(=O)N(C(=O)N3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.